molecular formula C10H8BFNa2O5 B12411894 (1R,2S)-Xeruborbactam disodium

(1R,2S)-Xeruborbactam disodium

Cat. No.: B12411894
M. Wt: 283.96 g/mol
InChI Key: RLVWXGRGTAHSCI-USPAICOZSA-M
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Description

(1R,2S)-Xeruborbactam disodium is a chiral compound with significant potential in various scientific fields The compound’s unique stereochemistry, denoted by the (1R,2S) configuration, plays a crucial role in its chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-Xeruborbactam disodium typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired enantiomer. The starting materials are chosen for their availability and cost, and the process is designed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-Xeruborbactam disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(1R,2S)-Xeruborbactam disodium has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-Xeruborbactam disodium involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but common targets include bacterial cell wall synthesis enzymes and metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8BFNa2O5

Molecular Weight

283.96 g/mol

IUPAC Name

disodium;(2R,4S)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate

InChI

InChI=1S/C10H9BFO5.2Na/c12-7-2-1-4-5-3-6(5)11(15,16)17-9(4)8(7)10(13)14;;/h1-2,5-6,15-16H,3H2,(H,13,14);;/q-1;2*+1/p-1/t5-,6-;;/m0../s1

InChI Key

RLVWXGRGTAHSCI-USPAICOZSA-M

Isomeric SMILES

[B-]1([C@H]2C[C@H]2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+]

Canonical SMILES

[B-]1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+]

Origin of Product

United States

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